(2R,7AS)-2-fluorohexahydro-1H-pyrrolizine-7a-carboxylic acid
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Overview
Description
(2R,7AS)-2-fluorohexahydro-1H-pyrrolizine-7a-carboxylic acid is a fluorinated heterocyclic compound It features a pyrrolizine ring system, which is a bicyclic structure consisting of a pyrrolidine ring fused to a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of (2R,7AS)-2-fluorohexahydro-1H-pyrrolizine-7a-carboxylic acid involves several steps. One method includes the formation of a fluorotertiary carbon chiral center and an azaquaternary carbon chiral center. The process is characterized by simple operations, mild reaction conditions, and short reaction times, resulting in high yield and chiral purity .
Industrial Production Methods
Industrial production methods for this compound are designed to maximize yield and purity while minimizing reaction time and complexity. The process typically involves the use of advanced techniques such as chiral chromatography and ozonation .
Chemical Reactions Analysis
Types of Reactions
(2R,7AS)-2-fluorohexahydro-1H-pyrrolizine-7a-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reactions typically occur under controlled temperatures and pressures to ensure the desired product formation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted analogs .
Scientific Research Applications
(2R,7AS)-2-fluorohexahydro-1H-pyrrolizine-7a-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a drug candidate.
Industry: The compound is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of (2R,7AS)-2-fluorohexahydro-1H-pyrrolizine-7a-carboxylic acid involves its interaction with specific molecular targets and pathways. The fluorine atom and carboxylic acid group play crucial roles in its binding affinity and activity. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- (2R,3aR,7aS)-Octahydro-1H-indole-2-carboxylic acid
- (2R,8S)-2-fluoro-1,2,3,5,6,7-hexahydropyrrolizin-8-ylmethanol
Uniqueness
(2R,7AS)-2-fluorohexahydro-1H-pyrrolizine-7a-carboxylic acid is unique due to its specific fluorine substitution and the presence of a carboxylic acid group.
Properties
Molecular Formula |
C8H12FNO2 |
---|---|
Molecular Weight |
173.18 g/mol |
IUPAC Name |
2-fluoro-1,2,3,5,6,7-hexahydropyrrolizine-8-carboxylic acid |
InChI |
InChI=1S/C8H12FNO2/c9-6-4-8(7(11)12)2-1-3-10(8)5-6/h6H,1-5H2,(H,11,12) |
InChI Key |
NNYSGPFPTKADCD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CC(CN2C1)F)C(=O)O |
Origin of Product |
United States |
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